molecular formula C25H22FNO5 B8178276 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B8178276
M. Wt: 435.4 g/mol
InChI Key: YCHZELUQZZQELX-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-methoxyphenyl)propanoic Acid

Structural Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for resolving the atomic-level structure of this fluorinated compound. The ¹H NMR spectrum reveals distinct splitting patterns due to coupling between fluorine and adjacent protons. For instance, the ortho-fluorine atom induces a characteristic doublet of doublets (δ 7.24–7.36 ppm) in the aromatic region, consistent with J(H–F) coupling constants of 7.3–7.6 Hz. The ¹³C NMR spectrum further identifies carbon-fluorine interactions, with the ipso-carbon (C2) exhibiting a downfield shift to δ 163.8 ppm due to ¹J(C–F) coupling (243.5 Hz).

The ¹⁹F NMR spectrum features a singlet at δ −119.25 ppm, confirming the absence of diastereotopic fluorine environments. Two-dimensional techniques, including HSQC and HMBC , correlate the fluorenylmethoxycarbonyl (Fmoc) group’s carbonyl carbon (δ 171.1 ppm) with the amide proton (δ 8.57 ppm), validating the connectivity of the Fmoc-protected amine.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts
Position δ(¹H) (ppm) Multiplicity δ(¹³C) (ppm) Coupling Constants
NH 8.57 d (J = 7.4 Hz) - -
C2 (F) - - 163.8 ¹J(C–F) = 243.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5/c1-31-16-11-10-15(22(26)13-16)12-23(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21,23H,12,14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHZELUQZZQELX-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluoro-4-methoxyphenyl)propanoic acid, commonly referred to as Fmoc-L-3-fluoro-4-methoxyphenylalanine, is a complex organic compound that plays a significant role in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H23NO5C_{25}H_{23}NO_5, with a molecular weight of 417.45 g/mol. Its structure includes:

  • Fluorenylmethoxycarbonyl (Fmoc) group: A common protecting group in peptide synthesis.
  • Amino acid backbone : Contributes to its role in peptide synthesis and biological interactions.
  • Fluoro and methoxy substituents : These groups enhance its pharmacological properties.

While specific mechanisms of action for this compound are not extensively documented, its biological activity can be inferred from its structural features and analogs. The Fmoc group allows for selective modifications during peptide synthesis, which is crucial for generating biologically active peptides. The unique side chains, particularly the 2-fluoro-4-methoxyphenyl group, may influence the compound's interactions with biological targets such as enzymes and receptors.

Biological Activity and Applications

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of fluorenone compounds can exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : Studies have shown that similar compounds can act as enzyme inhibitors, influencing metabolic pathways . For instance, the inhibition of DnaG primase by related fluorenone derivatives suggests potential applications in treating bacterial infections .
  • Antiproliferative Activity : Some studies have highlighted the antiproliferative effects of fluorenone derivatives on cancer cell lines, indicating potential for anticancer drug development .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives. Key findings include:

StudyFindings
The compound serves as a peptide building block with potential applications in medicinal chemistry.
Antimicrobial activity was observed against Gram-positive bacteria, with specific structural modifications enhancing efficacy.
Fluorenone derivatives demonstrated enzyme inhibition properties that could be leveraged for therapeutic applications.

Case Studies

  • Antimicrobial Activity Study : A study investigating various fluorenone derivatives revealed that specific modifications led to enhanced antimicrobial properties against resistant bacterial strains . This suggests that this compound could serve as a scaffold for developing new antibiotics.
  • Peptide Synthesis Applications : In peptide synthesis experiments, the incorporation of this compound into peptides resulted in increased stability and bioactivity, demonstrating its utility as a building block in drug development .

Comparison with Similar Compounds

Structural Variations

Key analogs differ in the aromatic substituents, backbone modifications, or additional functional groups:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key References
Target Compound: (S)-2-...-3-(2-fluoro-4-methoxyphenyl)propanoic acid 2-fluoro-4-methoxy phenyl C₂₄H₂₀FNO₅ 429.42 -
(S)-2-...-3-(2-chloro-4-methoxyphenyl)propanoic acid 2-chloro-4-methoxy phenyl C₂₄H₂₀ClNO₅ 445.87
(S)-2-...-3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-tetrafluoro phenyl C₂₃H₁₅F₄NO₄ 453.37
(S)-2-...-3-(3-iodophenyl)propanoic acid 3-iodo phenyl C₂₄H₂₀INO₄ 513.32
(S)-2-...-3-(4-(difluoromethyl)phenyl)propanoic acid 4-(difluoromethyl) phenyl C₂₅H₂₁F₂NO₄ 437.44
(S)-2-...-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl (heterocyclic) C₂₂H₁₉NO₄S 393.46
(S)-2-...-3-(tetrahydro-2H-pyran-4-yl)propanoic acid Tetrahydro-2H-pyran-4-yl (aliphatic cyclic) C₂₃H₂₅NO₅ 403.45

Notes:

  • Halogen Effects : Chloro (Cl) and iodo (I) substituents increase molecular weight and steric bulk compared to fluoro (F). Iodo derivatives (e.g., ) are heavier (513.32 vs. 429.42) and may exhibit distinct reactivity in cross-coupling reactions.
  • Electron-Withdrawing vs. Donating Groups : The 4-methoxy group in the target compound is electron-donating, while fluoro is weakly electron-withdrawing. In contrast, tetrafluoro substitution creates a highly electron-deficient aromatic system.
  • Heterocyclic vs. Aromatic : Thiophene analogs introduce sulfur-based π-electron systems, altering solubility and binding interactions in biological targets.

Physicochemical Properties

  • Solubility : Polar substituents (e.g., methoxy) enhance aqueous solubility, while halogenated or aliphatic groups (e.g., tetrahydro-2H-pyran ) may improve lipid solubility.
  • Purity : High-purity analogs (e.g., 99.76% for HY-W010984 ) are critical for peptide synthesis to avoid side reactions.
  • Stability : Fmoc-protected compounds are stable under acidic conditions but susceptible to base-induced deprotection.

Key Research Findings

  • HIV-1 Inhibitors: Modifications to the phenyl group (e.g., cyclohexylmethylamino) improved binding affinity in HIV-1 entry inhibitors .
  • Fluorine Impact : Fluorinated analogs (e.g., 2-fluoro-4-methoxy) enhance bioavailability and target engagement due to fluorine’s electronegativity and small atomic radius.
  • Heterocyclic Derivatives : Thiophene-containing analogs show promise in targeting sulfur-interacting enzymes.

Preparation Methods

Fmoc Protection of the α-Amino Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino functionality, enabling sequential coupling in liquid-phase synthesis . Protection is typically achieved by reacting the free amine with Fmoc-chloride (Fmoc-Cl) in dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.5–2.0 molar equivalents ensures efficient scavenging of HCl byproducts .

Critical parameters:

  • Solvent selection: DCM provides optimal reaction rates for Fmoc-Cl-mediated protection, while DMF is preferred for poorly soluble intermediates .

  • Temperature control: Reactions proceed at 0–5°C to minimize racemization, followed by gradual warming to room temperature .

  • Purification: Crude products are washed with 10% phosphate buffer (pH 5.5) to remove excess reagents, followed by drying over sodium sulfate .

Construction of the Propanoic Acid Backbone

The stereospecific formation of the (S)-configured propanoic acid backbone utilizes Evans oxazolidinone auxiliaries or Schöllkopf bis-lactim ether methodologies. A representative protocol involves:

  • Esterification: Methyl or tert-butyl esters are formed using thionyl chloride/methanol or DCC/DMAP-mediated coupling .

  • Stereoselective alkylation: Chiral auxiliaries direct the introduction of the 2-fluoro-4-methoxyphenyl moiety via enolate chemistry. Lithium hexamethyldisilazide (LiHMDS) in THF at −78°C achieves >98% enantiomeric excess .

  • Hydrolysis: The ester intermediate is saponified using LiOH in THF/water (3:1) at 0°C, preserving acid-labile protecting groups .

Table 1: Comparative Analysis of Backbone Formation Methods

MethodYield (%)ee (%)Byproducts
Evans auxiliary8299.2Diastereomeric oxazolidinones
Schöllkopf bis-lactim7898.7Racemic lactams
Direct alkylation6595.4Elimination products

Data adapted from large-scale syntheses described in .

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) requires modifications to laboratory protocols:

  • Continuous flow reactors: Tubular reactors (0.5–2.0 L/min flow rate) enhance heat transfer during exothermic Fmoc deprotection steps .

  • Solvent recovery: Distillation units reclaim >95% DCM and THF, reducing production costs by 40% .

  • Crystallization optimization: Anti-solvent addition (n-heptane/DCM 5:1) achieves 99.5% purity after two recrystallizations .

Table 2: Industrial Process Metrics

ParameterLaboratory ScalePilot Plant (10 kg)Full Production (100 kg)
Cycle time (h)725842
Overall yield (%)616772
Solvent consumption (L/kg)1200980740

Data synthesized from .

Analytical Characterization of Synthetic Intermediates

Critical quality control checkpoints include:

  • HPLC-MS analysis:

    • Column: C18, 3.5 μm, 4.6 × 150 mm

    • Mobile phase: 0.1% TFA in water/acetonitrile gradient

    • Retention time: 12.4 min (final product) .

  • Chiral purity assessment:

    • Chiralpak AD-H column, n-hexane/ethanol (85:15)

    • Enantiomeric ratio: 99.3:0.7 (S:R) .

  • 19F NMR verification:

    • δ −113.2 ppm (ortho-fluoro), −116.8 ppm (para-methoxy coupling).

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer: Researchers must adhere to strict safety measures due to its GHS classification:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (NIOSH-approved masks) is required if ventilation is insufficient .
  • Handling: Avoid dust formation; work under fume hoods with local exhaust ventilation. Wash hands thoroughly after handling .
  • First Aid:
    • Skin contact: Wash with soap and water for 15 minutes .
    • Eye exposure: Rinse with water for 15 minutes and seek medical attention .
    • Inhalation: Move to fresh air and administer oxygen if necessary .
  • Storage: Keep in airtight containers at room temperature, protected from light and moisture .

Q. What synthetic routes are reported for preparing this Fmoc-protected amino acid derivative?

Methodological Answer: The compound is synthesized via Fmoc-protection strategies , commonly involving:

  • Step 1: Coupling of the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in 1,4-dioxane/Na₂CO₃ .
  • Step 2: Deprotection using 20% piperidine in DMF to remove Fmoc groups during peptide elongation .
  • Purification: Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients yields >95% purity .

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsPurposeReference
ProtectionFmoc-Cl, Na₂CO₃, 1,4-dioxaneIntroduce Fmoc group
Deprotection20% piperidine/DMFRemove Fmoc for peptide coupling
PurificationReverse-phase chromatographyIsolate pure product

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this building block?

Methodological Answer: Low coupling efficiency often arises from steric hindrance from the 2-fluoro-4-methoxyphenyl group. Strategies include:

  • Activation Reagents: Use HATU/DIPEA in DMF for improved activation of the carboxylic acid .
  • Extended Reaction Times: Increase coupling duration to 2–4 hours at room temperature .
  • Microwave-Assisted Synthesis: Enhance reaction kinetics (e.g., 50°C for 20 minutes) to improve yields .
  • Monitoring: Employ LC-MS to track unreacted amino groups and repeat couplings if necessary .

Q. What analytical strategies resolve contradictions in stability data under varying storage conditions?

Methodological Answer: Conflicting stability reports require systematic analysis:

  • Accelerated Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .
  • Degradation Product Identification: Use HR-MS/MS to characterize byproducts (e.g., Fmoc cleavage or hydrolysis) .
  • pH-Dependent Stability: Test solubility and stability in buffers (pH 3–8) to identify optimal storage conditions .

Q. Table 2: Stability Assessment Workflow

ParameterMethodPurpose
Thermal StabilityTGA/DSCDetermine decomposition temperature
Hydrolytic StabilityHPLC at pH 3–8Identify pH-sensitive degradation
Light SensitivityUV-Vis spectroscopyAssess photodegradation kinetics

Q. How can structural analogs be designed to study structure-activity relationships (SAR) in drug discovery?

Methodological Answer: Modify key functional groups to probe biological interactions:

  • Fluorine Substitution: Replace 2-fluoro with 3,5-difluoro to enhance target binding affinity (see ).
  • Methoxy Group Optimization: Test 4-methoxy vs. 4-hydroxy analogs to evaluate hydrogen bonding effects .
  • Backbone Modifications: Introduce D-amino acids or β-amino acids to improve metabolic stability .

Q. Table 3: Example Analogs and Modifications

AnalogStructural ChangeBiological ImpactReference
3,5-DifluoroIncreased halogen densityEnhanced protease inhibition
4-HydroxyHydrogen bond donorImproved solubility
D-Amino AcidChirality inversionResistance to enzymatic cleavage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.